"synthesis and characterization of sodium gluceptate dihydrate"
"synthesis and characterization of sodium gluceptate dihydrate"
High-Purity Synthesis and Characterization of Sodium -D-Glucoheptonate Dihydrate
Technical Guide & Protocol
Executive Summary
Sodium gluceptate (sodium glucoheptonate) is a seven-carbon sugar acid salt derived from D-glucose. While often encountered as a generic isomeric mixture in industrial chelation applications, the crystalline dihydrate form is specifically the
This guide provides a rigorous technical protocol for the synthesis, isolation, and characterization of the high-purity
Part 1: Theoretical Framework
The Kiliani-Fischer Mechanism
The synthesis extends the carbon chain of D-glucose (
- -isomer: D-glycero-D-gulo-heptonate (The target crystalline dihydrate).[1][2]
- -isomer: D-glycero-D-ido-heptonate (Predominantly amorphous/syrup).[1]
Control of the hydrolysis and crystallization conditions is critical to shift the yield toward the
Reaction Pathway Diagram
The following diagram outlines the mechanistic flow from Glucose to the specific Sodium Gluceptate isomers.
Figure 1: Mechanistic pathway for the synthesis of Sodium Gluceptate isomers.
Part 2: Synthesis Protocol
Safety Warning: This protocol involves Sodium Cyanide (NaCN) .[1] It is acutely toxic.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Monitoring: Personal HCN monitors must be worn.[1]
-
Quenching: A bleach (sodium hypochlorite) bath must be prepared before starting to quench any spills or waste.[1]
Reagents and Equipment
-
Precursors: D-Glucose monohydrate (Dextrose), Sodium Cyanide (98%+).[1]
-
Solvents: Deionized Water, Ethanol (for washing).[1]
-
Equipment: 3-neck round bottom flask, mechanical stirrer, vacuum aspirator (for ammonia removal), temperature controller.[1]
Step-by-Step Methodology
This protocol is adapted from optimized crystallization routes (e.g., US Patent 3679659A) to maximize the
Phase A: Cyanohydrin Formation
-
Preparation: Dissolve D-Glucose monohydrate (1.0 eq) in water. The solution concentration should be approx. 50-60% solids.[3]
-
Addition: Cool the solution to 15–20°C. Slowly add Sodium Cyanide (1.02 eq) solution while maintaining temperature <25°C to prevent premature hydrolysis or degradation.
-
Reaction: Stir for 2–4 hours. The solution will turn from clear to slightly yellow.
Phase B: Hydrolysis and Ammonia Removal[3]
-
Heating: Gradually heat the reaction mixture to 30–40°C.
-
Vacuum Stripping: Apply partial vacuum (30–40 mmHg).[1] This is the critical control point .
-
Why? The hydrolysis releases Ammonia (
).[1] Removing drives the equilibrium forward and prevents the formation of dark-colored degradation products.
-
-
Completion: Continue heating and vacuum stripping until ammonia evolution ceases (approx. 4–6 hours). The pH should stabilize around 8.5–9.5.[1]
Phase C: Direct Crystallization[1][3]
-
Concentration: If the mixture is too dilute, concentrate under vacuum to ~65% solids.
-
Seeding (Optional): Seed with pure
-sodium glucoheptonate dihydrate crystals at 25°C to promote specific polymorph growth. -
Crystallization: Agitate slowly at 20–25°C for 12–24 hours. The
-isomer is less soluble than the -isomer and will precipitate as the dihydrate. -
Filtration: Filter the white crystalline slurry.
-
Washing: Wash the cake with a small amount of ice-cold water or 50% ethanol/water to remove the
-isomer-rich mother liquor. -
Drying: Air dry at ambient temperature (
C). Do not oven dry >50°C , as this will strip the waters of hydration, collapsing the crystal lattice.[1]
Part 3: Characterization Suite
To validate the synthesized material as Sodium
Data Summary Table
| Parameter | Specification (Target) | Method |
| Appearance | White crystalline powder | Visual |
| Molecular Formula | Elemental Analysis | |
| Molecular Weight | 284.19 g/mol | Mass Spec / Calc |
| Water Content | 12.0% – 13.0% (Theoretical: 12.68%) | TGA / Karl Fischer |
| Solubility | Soluble in water; Insoluble in ethanol | Solubility Test |
| Crystal System | Monoclinic ( | XRD |
Detailed Analytical Protocols
A. Thermal Gravimetric Analysis (TGA) - Hydrate Validation
The "dihydrate" status is not just a label; it is a structural requirement.[1]
-
Protocol: Ramp 10°C/min from 25°C to 250°C under
. -
Expected Result: A distinct weight loss step between 60°C and 100°C corresponding to the loss of 2 moles of water.[1]
B. X-Ray Diffraction (XRD) - Isomer Purity
The
-
Protocol: Powder XRD, Cu K
radiation. -
Diagnostic: Sharp Bragg peaks indicate the crystalline
-form.[1] A broad "halo" indicates amorphous contamination ( -isomer or improper drying).[1] -
Reference Structure: The crystal structure is defined by a bent carbon chain conformation with extensive hydrogen bonding involving the water molecules [1].[7]
C. Nuclear Magnetic Resonance (NMR)
-
Protocol:
H-NMR in . -
Differentiation: The coupling constant (
) between H-2 and H-3 is diagnostic for the stereochemistry at the new C-2 center.-
Alpha-isomer: Typically shows a distinct doublet at the C-2 position.
-
Beta-isomer: Will show a different chemical shift and coupling constant due to the epimeric change.[1]
-
Experimental Workflow Diagram
The following diagram details the operational flow from synthesis to validation.
Figure 2: Operational workflow for the synthesis and characterization of sodium gluceptate dihydrate.
Part 4: References
-
Crystal Structure: Weakley, T. J. R. (2001).[1] "Sodium D-glycero-D-gulo-heptonate dihydrate."[2][6][8][5][7][9] Acta Crystallographica Section C, 57(1), 12-13.[1][7]
-
Synthesis Patent: Dwivedi, B. K., et al. (1972).[1] "Process for the preparation of sodium glucoheptonate." U.S. Patent 3,679,659.[1]
-
Chemical Data: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate."[1] [1]
-
General Mechanism: Kiliani, H. (1885).[1] "Ueber das Cyanhydrin der Lävulose." Berichte der deutschen chemischen Gesellschaft, 18(2), 3066-3072.[1] (Foundational Reference).
Sources
- 1. Showing Compound Sodium glucoheptonate (FDB010269) - FooDB [foodb.ca]
- 2. medkoo.com [medkoo.com]
- 3. US3679659A - Process for the preparation of sodium glucoheptonate - Google Patents [patents.google.com]
- 4. Sodium Glucoheptonate Dihydrate | CAS 31138-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS 13007-85-7: Sodium α-glucoheptonate | CymitQuimica [cymitquimica.com]
- 6. Gluceptate sodium dihydrate | C7H17NaO10 | CID 23700087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium alpha-glucoheptonate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]
